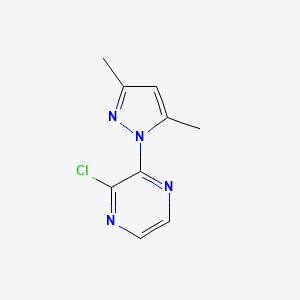2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine
CAS No.: 1249644-27-6
Cat. No.: VC3055182
Molecular Formula: C9H9ClN4
Molecular Weight: 208.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1249644-27-6 |
|---|---|
| Molecular Formula | C9H9ClN4 |
| Molecular Weight | 208.65 g/mol |
| IUPAC Name | 2-chloro-3-(3,5-dimethylpyrazol-1-yl)pyrazine |
| Standard InChI | InChI=1S/C9H9ClN4/c1-6-5-7(2)14(13-6)9-8(10)11-3-4-12-9/h3-5H,1-2H3 |
| Standard InChI Key | OABQEQHDEYUORX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=NC=CN=C2Cl)C |
| Canonical SMILES | CC1=CC(=NN1C2=NC=CN=C2Cl)C |
Introduction
Chemical Properties and Structure
2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine is characterized by a specific set of chemical and physical properties that define its behavior in various conditions. The compound features a pyrazine ring (a six-membered heterocycle containing two nitrogen atoms) connected to a pyrazole ring (a five-membered heterocycle containing two adjacent nitrogen atoms) through a nitrogen atom, with a chlorine substituent at position 2 of the pyrazine ring.
Table 1: Chemical and Physical Properties of 2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine
| Property | Value |
|---|---|
| CAS Number | 1249279-34-2 |
| Molecular Formula | C10H11ClN4 |
| Molecular Weight | 222.67 g/mol |
| IUPAC Name | 2-chloro-3-(3,5-dimethylpyrazol-1-yl)pyrazine |
| SMILES Notation | CC1=C(N(N=C1C)C2=NC=CN=C2Cl)C |
| Standard InChI | InChI=1S/C10H11ClN4/c1-6-7(2)14-15(8(6)3)10-9(11)12-4-5-13-10/h4-5H,1-3H3 |
| Standard InChIKey | IISKQJIDTJMRIZ-UHFFFAOYSA-N |
| Appearance | Solid (based on related compounds) |
| Solubility | Likely soluble in organic solvents like dichloromethane, less soluble in water |
The structure of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine is characterized by the connection between the pyrazine and pyrazole rings via a nitrogen atom. The pyrazole ring contains methyl groups at positions 3 and 5, which contribute to the lipophilicity of the molecule and potentially enhance its membrane permeability in biological systems.
The presence of the chlorine atom at position 2 of the pyrazine ring is particularly significant as it serves as a reactive site for nucleophilic substitution reactions, enabling further structural modifications and the development of derivative compounds with enhanced properties.
Biological Activity and Applications
The biological activities of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine can be inferred from studies on structurally similar pyrazole derivatives, which have demonstrated diverse biological properties. These compounds have shown significant potential in both agricultural and pharmaceutical applications.
Comparative Analysis with Related Compounds
To better understand the potential properties and applications of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine, it is valuable to compare it with structurally similar compounds that have been more extensively studied.
Table 2: Comparative Analysis of 2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine with Related Compounds
Structure-Activity Relationships
The replacement of the pyrazine ring with a pyridine ring, as in 5-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, alters the electronic properties and hydrogen bonding capabilities of the molecule. The pyridine analogs generally exhibit enhanced lipophilicity, which may affect their membrane permeability and distribution in biological systems .
The addition of functional groups, such as the carboxylic acid in 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)picolinic acid, significantly alters the physicochemical properties, particularly solubility and acid-base behavior. These modifications can be strategically employed to optimize the biological activity and pharmacokinetic properties of the compounds .
Current Research Trends and Future Prospects
Research on pyrazole derivatives continues to evolve, with several emerging trends that may influence future studies on 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine.
Synthetic Methodology Advancements
Recent developments in synthetic methodologies for pyrazole derivatives include:
-
Green chemistry approaches: Solvent-free reactions, mechanochemical methods, and the use of environmentally benign catalysts are gaining prominence .
-
Regioselective synthesis: New methods for controlling the regioselectivity of reactions involving pyrazoles are being developed, which could facilitate more efficient synthesis of our target compound .
-
One-pot synthesis strategies: Simplified procedures that combine multiple reaction steps are being explored to enhance efficiency and reduce waste .
Emerging Applications
Potential future applications for 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine and related compounds include:
-
Targeted pest management: Development of more selective agricultural agents that minimize environmental impact .
-
Immunomodulatory agents: Based on the DHODH inhibitory activity observed in similar compounds, potential applications in autoimmune disorders may emerge .
-
Antimicrobial resistance: Novel structural scaffolds like this compound could help address the growing challenge of resistance to existing antimicrobial agents .
Computational Approaches
The use of computational methods is increasingly important in the study of complex heterocyclic compounds like 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine:
-
Molecular docking studies: To predict interactions with potential biological targets
-
Quantitative structure-activity relationship (QSAR) analyses: To optimize structural features for specific applications
-
Density functional theory (DFT) calculations: To understand electronic properties and reactivity patterns
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume